molecular formula C11H15N5O5 B13775140 1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione

1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B13775140
M. Wt: 297.27 g/mol
InChI Key: VDSZTTGFCRPHBT-JBDRJPRFSA-N
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Description

1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an azidomethyl group and hydroxymethyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione typically involves multi-step organic reactionsThe hydroxymethyl groups are introduced via hydroxylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive azide group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione involves its interaction with molecular targets through its reactive functional groups. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it valuable in bioconjugation and labeling studies .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15N5O5/c1-5-3-16(11(20)14-10(5)19)8-6(2-13-15-12)21-7(4-17)9(8)18/h3,6-9,17-18H,2,4H2,1H3,(H,14,19,20)/t6-,7-,8-,9-/m0/s1

InChI Key

VDSZTTGFCRPHBT-JBDRJPRFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](O[C@H]([C@@H]2O)CO)CN=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(OC(C2O)CO)CN=[N+]=[N-]

Origin of Product

United States

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